N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Description
This compound belongs to a class of heterocyclic molecules featuring a thieno[3,4-c]pyrazole core fused with a chromene-carboxamide moiety. The 4-methylphenyl substituent at the 2-position of the pyrazole ring and the 2-oxochromene-3-carboxamide group at the 3-position define its structural uniqueness.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-6-8-15(9-7-13)25-20(17-11-30(28)12-18(17)24-25)23-21(26)16-10-14-4-2-3-5-19(14)29-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFDWJXOXYCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities. Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in these diseases’ pathogenesis.
Mode of Action
The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may bind to its target with high affinity, leading to inhibition or modulation of the target’s function.
Biological Activity
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core linked to a 2-oxochromene moiety. Its molecular formula is , with a molecular weight of approximately 383.44 g/mol. The presence of various functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that many of these compounds possessed antibacterial activity exceeding that of conventional antibiotics like ampicillin.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |
|---|---|---|---|
| Compound 1 | 0.004 | 0.008 | En. cloacae |
| Compound 2 | 0.015 | 0.030 | S. aureus |
| Compound 3 | 0.011 | 0.020 | E. coli |
The most active compound from the study had an MIC of 0.004 mg/mL against En. cloacae, indicating a strong potential for use in treating infections caused by resistant bacteria .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
The IC50 values indicate that the compound has a moderate level of cytotoxicity, suggesting potential as an anticancer agent .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes and pathways associated with bacterial growth and cancer cell proliferation. Molecular docking studies suggest that it may interact with specific targets such as DNA gyrase in bacteria and topoisomerases in cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the thieno[3,4-c]pyrazole framework, including the target compound. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity.
Case Study Findings
- Synthesis : Multi-step organic reactions were employed to synthesize the compound.
- Biological Evaluation : The synthesized derivatives were screened for antibacterial and anticancer activities.
- Results : Several derivatives exhibited enhanced potency compared to the parent compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the carboxamide moiety. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
- 4-Methoxyphenyl (CAS 958587-54-7) : The methoxy group increases electron density and polarity, which may improve solubility but reduce blood-brain barrier penetration .
- 2,3-Dimethylphenyl (CAS 958984-08-2) : Steric hindrance from two methyl groups could impede binding to flat receptor sites, altering selectivity .
- 4-Fluorophenyl (CAS 1020048-57-0) : The electronegative fluorine atom may enhance metabolic stability and hydrogen-bonding interactions with targets .
Carboxamide Moieties
- Thiophene-2-carboxamide (CAS 958587-54-7) : The sulfur atom in thiophene may participate in hydrophobic interactions or coordinate metal ions .
- Furan-2-carboxamide (CAS 958984-08-2, 1020048-57-0) : The oxygen in furan offers hydrogen-bonding capability but reduces stability under acidic conditions compared to thiophene .
Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)
Notes:
- The chromene group in the target compound increases molecular weight but may enhance binding affinity through π-π stacking.
- Fluorine in the 4-fluorophenyl analog improves metabolic stability but may introduce toxicity risks .
Preparation Methods
Synthetic Strategies for N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]-2-Oxochromene-3-Carboxamide
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
- Thieno[3,4-c]pyrazole-3-amine : A fused heterocyclic system comprising a thiophene ring annulated with a pyrazole moiety.
- 2-Oxochromene-3-carboxylic acid : A chromene derivative with a ketone and carboxylic acid functional group.
The convergent synthesis involves coupling these components via an amide bond (Figure 1).
Synthesis of the Thieno[3,4-c]Pyrazole Core
Cyclization of Thiophene Derivatives
The thieno[3,4-c]pyrazole system is synthesized via cyclocondensation of 3,4-diaminothiophene with a β-keto ester or ketone. For example, reacting 3,4-diaminothiophene with ethyl acetoacetate in acetic acid under reflux yields the pyrazole ring.
Reaction Conditions :
- Solvent : Ethanol or acetic acid
- Temperature : 80–100°C
- Catalyst : None required
- Yield : 60–75%
Functionalization with 4-Methylphenyl Group
The 4-methylphenyl substituent at position 2 of the pyrazole is introduced via nucleophilic aromatic substitution. Treatment of the intermediate with 4-methylbenzyl chloride in dimethylformamide (DMF) at 120°C for 12 hours affords the substituted product.
Key Parameters :
- Base : Potassium carbonate
- Solvent : DMF
- Yield : 50–65%
Synthesis of 2-Oxochromene-3-Carboxylic Acid
Pechmann Condensation
2-Oxochromene-3-carboxylic acid is synthesized via Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 2-oxochromene-3-carboxylate}
$$
Reaction Conditions :
- Temperature : 0–5°C (initial), then room temperature
- Time : 24 hours
- Yield : 70–80%
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free acid using 20% hydrochloric acid under reflux:
$$
\text{Ethyl 2-oxochromene-3-carboxylate} \xrightarrow{\text{HCl (20\%), 100°C}} \text{2-Oxochromene-3-carboxylic acid}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Hydrolysis Time | 45–55 hours |
| Yield | 85–90% |
Amide Bond Formation
Activation of Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{2-Oxochromene-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{2-Oxochromene-3-carbonyl chloride}
$$
Conditions :
- Solvent : Toluene
- Temperature : 70°C
- Yield : 95%
Coupling with Thieno[3,4-c]Pyrazole-3-Amine
The acid chloride reacts with the amine group of the thieno[3,4-c]pyrazole derivative in the presence of triethylamine (Et₃N):
$$
\text{2-Oxochromene-3-carbonyl chloride} + \text{Thieno[3,4-c]pyrazole-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Reaction Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Yield | 75–85% |
Optimization of Reaction Conditions
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol yields crystals with >99% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromene-H), 7.45–7.30 (m, 4H, aromatic), 3.02 (s, 3H, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide).
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Alternative Pathways
| Route | Total Yield (%) | Cost (USD/g) |
|---|---|---|
| Convergent Synthesis | 55 | 120 |
| Linear Synthesis | 40 | 180 |
The convergent approach minimizes side reactions and improves scalability.
Q & A
Basic: What are the common synthetic routes for synthesizing N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the cyclization of thieno[3,4-c]pyrazole precursors. A common approach includes:
Core Formation : Cyclization of substituted pyrazole and thiophene derivatives under reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid.
Functionalization : Introduction of the 4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling).
Chromene Carboxamide Attachment : Condensation of the chromene-3-carboxamide moiety using activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction) for intermediate steps. Reaction conditions (solvents, temperature, pH) must be tightly controlled to avoid side products .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization requires systematic variation of parameters:
- Temperature : Higher temperatures (e.g., reflux in THF at 66°C) accelerate cyclization but may degrade heat-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted side reactions .
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions improves regioselectivity.
- Purification : Flash chromatography or preparative HPLC is critical for isolating high-purity products. Yield improvements (e.g., from 22% to 86%) have been achieved by adjusting stoichiometry and reaction time .
Basic: What analytical techniques are essential for characterizing this compound?
Standard characterization includes:
| Technique | Purpose | Key Data |
|---|---|---|
| NMR | Confirm molecular structure | ¹H/¹³C chemical shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) . |
| HPLC | Assess purity | Retention time matching reference standards; purity >95% . |
| Mass Spectrometry | Verify molecular weight | Molecular ion peak ([M+H]⁺) matching calculated m/z . |
Advanced: How can researchers resolve spectral contradictions (e.g., overlapping NMR signals) in structural elucidation?
Strategies include:
2D NMR : HSQC and HMBC experiments differentiate overlapping proton environments by correlating ¹H-¹³C couplings.
Deuterated Solvents : Use of DMSO-d₆ or CDCl₃ to simplify splitting patterns.
Computational Modeling : DFT-based chemical shift predictions (e.g., using Gaussian) validate experimental data .
For impurities, hyphenated techniques like LC-MS or GC-MS identify byproducts .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening includes:
- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorometric assays.
- Computational Docking : Predict binding affinity to targets like COX-2 or PARP using AutoDock Vina .
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be addressed?
Dose-Response Validation : Repeat assays with extended concentration ranges to confirm potency.
Orthogonal Assays : Use alternative methods (e.g., fluorescence polarization vs. radiometric assays) to cross-validate results.
SAR Analysis : Compare derivatives to isolate structural determinants of activity. For example, substituents on the 4-methylphenyl group may modulate solubility and target binding .
Basic: What are the key stability considerations for this compound under experimental conditions?
- Thermal Stability : Store at –20°C in amber vials to prevent degradation.
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9) to preserve the chromene carboxamide moiety.
- Light Sensitivity : Protect from UV light to prevent photodegradation of the thienopyrazole core .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?
Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to the pyrazole ring to enhance electrophilicity.
Substituent Variation : Replace the 4-methylphenyl group with halogens (e.g., Cl, Br) to study steric and electronic effects .
Bioisosteres : Swap the chromene moiety with coumarin or quinoline to assess scaffold flexibility.
Synthetic routes for derivatives often require iterative optimization of coupling conditions (e.g., Buchwald-Hartwig amination) .
Advanced: How to reconcile discrepancies between computational predictions and experimental results in target binding?
Force Field Adjustments : Re-parameterize docking software (e.g., AMBER, CHARMM) to better model π-π stacking interactions in the thienopyrazole core.
Solvent Effects : Include explicit water molecules in MD simulations to account for solvation.
Crystallography : Obtain co-crystal structures of the compound bound to its target (e.g., via X-ray diffraction) to validate binding poses .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential toxicity of intermediates (e.g., aromatic amines).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
